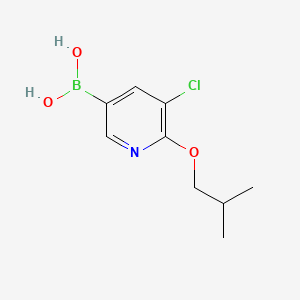
3-Chlor-2-Isobutoxypyridin-5-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-isobutoxypyridine-5-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isobutoxy group. The molecular formula of 3-Chloro-2-isobutoxypyridine-5-boronic acid is C9H13BClNO3, and it has a molecular weight of 229.47 g/mol .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-isobutoxypyridine-5-boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronic acid-mediated reactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, often serving as intermediates in the synthesis of more complex molecules .
Mode of Action
3-Chloro-2-isobutoxypyridine-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Chloro-2-isobutoxypyridine-5-boronic acid may participate, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.
Action Environment
The action of 3-Chloro-2-isobutoxypyridine-5-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The efficiency of the reaction can be affected by the pH, temperature, and the presence of other substances in the reaction mixture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid typically involves the reaction of 5-Bromo-3-chloro-2-isobutoxypyridine with pinacolborane. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the formation of the boronic acid group. The reaction conditions include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-isobutoxypyridine-5-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-isobutoxypyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to neutralize the reaction mixture.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar in structure but lacks the isobutoxy group.
3-Pyridinylboronic acid: Similar boronic acid group but without the chlorine and isobutoxy substitutions.
5-Chloro-2-isopropoxypyridine-3-boronic acid: Similar structure with an isopropoxy group instead of an isobutoxy group.
Uniqueness
3-Chloro-2-isobutoxypyridine-5-boronic acid is unique due to the presence of both the chlorine atom and the isobutoxy group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDHUOBERCAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675196 |
Source


|
| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-89-4 |
Source


|
| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
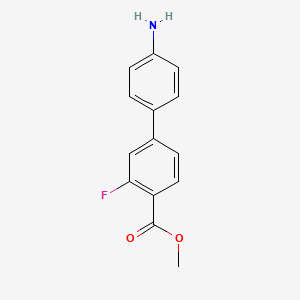


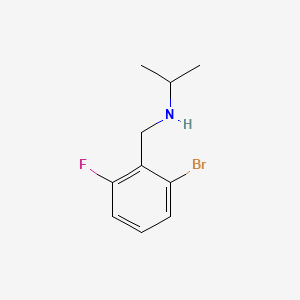
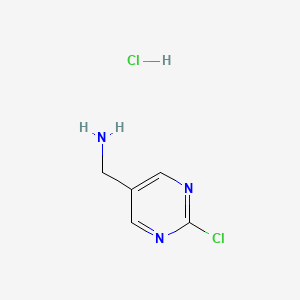
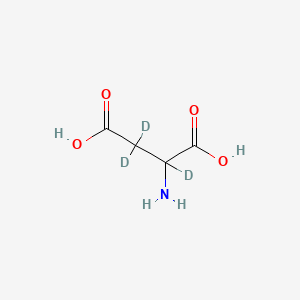
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

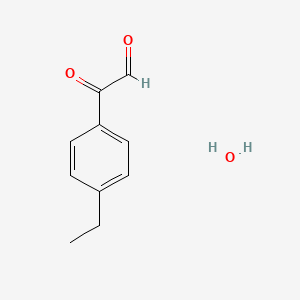
![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)
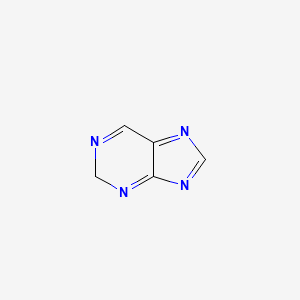
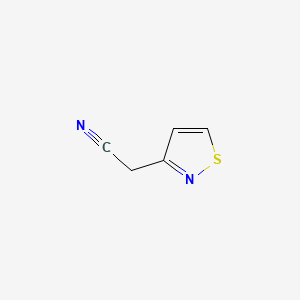
![N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide](/img/structure/B578259.png)
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
